5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a pyrazinylpiperidinylmethoxy group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Attachment of the Pyrazinylpiperidinylmethoxy Group: This step involves the nucleophilic substitution reaction where the pyrazinylpiperidinylmethoxy group is introduced at the 2nd position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom at the 5th position can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazinylpiperidinylmethoxy group.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and hydrolyzed products.
Scientific Research Applications
5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules for various research purposes.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazinylpiperidinylmethoxy group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but lacks the pyrazinylpiperidinylmethoxy group.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Contains a methyl group instead of the pyrazinylpiperidinylmethoxy group.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar but with a piperidinyl group instead of the pyrazinylpiperidinylmethoxy group.
Uniqueness
The uniqueness of 5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazinylpiperidinylmethoxy group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
5-bromo-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O/c15-12-6-18-14(19-7-12)21-10-11-2-1-5-20(9-11)13-8-16-3-4-17-13/h3-4,6-8,11H,1-2,5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHFXQOUGDPFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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